(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
norephedrine , is a chiral compound with the following structural formula:
C10H15NO
Norephedrine belongs to the class of arylalkylamines and is a stereoisomer of ephedrine. It occurs naturally in certain plants and has been used in various applications due to its pharmacological properties.
Preparation Methods
Synthetic Routes::
Chiral Synthesis:
Industrial Production:
Chemical Reactions Analysis
Norephedrine undergoes various chemical reactions:
Oxidation: Oxidation of the alcohol group yields the corresponding ketone.
Reduction: Reduction of the ketone group forms the alcohol.
Substitution: Norephedrine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Norephedrine finds applications in:
Pharmacology: It acts as a sympathomimetic agent, affecting adrenergic receptors.
Bronchodilation: Used to relieve bronchospasms in respiratory conditions.
Weight Loss Supplements: Historically used in weight loss products.
Analytical Chemistry: As a chiral reference compound.
Research on Ephedra Species: Studied for its natural occurrence.
Mechanism of Action
- Norephedrine stimulates α- and β-adrenergic receptors.
- It increases norepinephrine release and inhibits its reuptake.
- Effects include vasoconstriction, increased heart rate, and bronchodilation.
Comparison with Similar Compounds
Ephedrine: The other stereoisomer of norephedrine.
Phenylephrine: A related compound with selective α₁-adrenergic activity.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m1/s1 |
InChI Key |
HZSTYYBSLOXCOR-SCZZXKLOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.